Superior siRNA-Mediated Gene Silencing Compared to Lipofectamine 2000
In a direct head-to-head comparison for VEGF silencing in A431 and MDA-MB-231 human cancer cells, DMHAPC-Chol/DOPE liposomes demonstrated superior performance to the widely used commercial reagent Lipofectamine 2000 [1].
| Evidence Dimension | VEGF protein silencing efficiency |
|---|---|
| Target Compound Data | >90% VEGF silencing at 50 nM siRNA |
| Comparator Or Baseline | Lipofectamine 2000: lower silencing efficiency (exact value not quantified in abstract, but stated as 'better than' for DMHAPC-Chol) |
| Quantified Difference | DMHAPC-Chol/DOPE was 'better than' Lipofectamine 2000 for siRNA transport; comparable to INTERFERin |
| Conditions | In vitro; A431 and MDA-MB-231 cells; 50 nM VEGF siRNA; DMHAPC-Chol/DOPE liposomes (equimolar) |
Why This Matters
This demonstrates a clear performance advantage for siRNA applications, guiding selection away from a default commercial reagent.
- [1] Hattab D, Gazzah AC, Garcion E, Benvegnu T, Plusquellec Y, Pitard B. Inhibition of VEGF expression in A431 and MDA-MB-231 tumour cells by cationic lipid-mediated siRNA delivery. J Drug Target. 2012;20(4):347-354. View Source
